Cas no 113898-56-9 (Ethyl 2-fluoropyridine-3-carboxylate)

Ethyl 2-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-fluoronicotinate
- Ethyl 2-fluoronicotite
- ethyl 2-fluoropyridine-3-carboxylate
- 3-Pyridinecarboxylic acid,2-fluoro-,ethyl ester
- 2-Fluoro-3-pyridinecarboxylic acid ethyl ester
- 3-(ethoxycarbonyl)-2-fluoropyridine
- DTXSID20558614
- 113898-56-9
- MFCD14698241
- AKVVBYDLMJMJRW-UHFFFAOYSA-N
- DB-342933
- 2-Fluoro-nicotinic acid ethyl ester
- Ethyl2-fluoronicotinate
- SY345577
- 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester
- SCHEMBL12897074
- SB53419
- CS-0089688
- AKOS016000891
- AS-43572
- Ethyl 2-fluoropyridine-3-carboxylate
-
- MDL: MFCD14698241
- インチ: InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
- InChIKey: AKVVBYDLMJMJRW-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(F)N=CC=C1
計算された属性
- せいみつぶんしりょう: 169.05400
- どういたいしつりょう: 169.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.197±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 238.9±25.0 ºC (760 Torr),
- フラッシュポイント: 98.3±23.2 ºC,
- ようかいど: 微溶性(5.4 g/l)(25ºC)、
- PSA: 39.19000
- LogP: 1.39740
Ethyl 2-fluoropyridine-3-carboxylate セキュリティ情報
Ethyl 2-fluoropyridine-3-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-fluoropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC910913-1g |
Ethyl 2-fluoropyridine-3-carboxylate |
113898-56-9 | 96% | 1g |
£36.00 | 2025-02-22 | |
TRC | E918188-250mg |
Ethyl 2-fluoropyridine-3-carboxylate |
113898-56-9 | 250mg |
$110.00 | 2023-05-18 | ||
1PlusChem | 1P000AHN-1g |
3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |
113898-56-9 | 98% | 1g |
$22.00 | 2023-12-26 | |
A2B Chem LLC | AA12795-25g |
Ethyl 2-fluoropyridine-3-carboxylate |
113898-56-9 | 96% | 25g |
$271.00 | 2024-04-20 | |
1PlusChem | 1P000AHN-25g |
3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |
113898-56-9 | 98% | 25g |
$247.00 | 2023-12-26 | |
A2B Chem LLC | AA12795-5g |
Ethyl 2-fluoropyridine-3-carboxylate |
113898-56-9 | 96% | 5g |
$86.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160328-1g |
Ethyl 2-fluoronicotinate |
113898-56-9 | 98% | 1g |
¥175.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1254135-5g |
3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |
113898-56-9 | 98% | 5g |
$110 | 2025-02-26 | |
eNovation Chemicals LLC | Y1254135-1g |
3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |
113898-56-9 | 98% | 1g |
$65 | 2025-02-26 | |
Chemenu | CM132132-10g |
ethyl 2-fluoronicotinate |
113898-56-9 | 95% | 10g |
$1112 | 2023-02-19 |
Ethyl 2-fluoropyridine-3-carboxylate 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Ethyl 2-fluoropyridine-3-carboxylateに関する追加情報
Ethyl 2-fluoropyridine-3-carboxylate (CAS No. 113898-56-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-fluoropyridine-3-carboxylate, identified by its CAS number 113898-56-9, is a versatile and highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, featuring a fluorinated pyridine core and a carboxylate ester group, has garnered significant attention in recent years due to its utility in the synthesis of bioactive molecules. The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic and steric properties, making it an attractive scaffold for drug discovery and development.
The< strong>Ethyl 2-fluoropyridine-3-carboxylate molecule serves as a critical building block in the construction of more complex pharmacophores. Its structural features allow for facile modifications at both the carboxylate and fluorine positions, enabling chemists to tailor molecular properties such as solubility, bioavailability, and metabolic stability. These attributes are particularly important in the design of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions.
In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their enhanced binding affinity and metabolic resistance compared to their non-fluorinated counterparts. The< strong>fluoropyridine moiety, in particular, has been extensively studied for its role in modulating receptor interactions and improving drug efficacy. Ethyl 2-fluoropyridine-3-carboxylate is no exception, with its applications spanning across multiple therapeutic areas.
One of the most compelling aspects of< strong>Ethyl 2-fluoropyridine-3-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, most notably cancer. By incorporating this intermediate into drug candidates, researchers can develop molecules that selectively inhibit aberrant kinase activity. For instance, studies have demonstrated that derivatives of< strong>Ethyl 2-fluoropyridine-3-carboxylate exhibit potent inhibitory effects against tyrosine kinases, making them promising candidates for further development.
The carboxylate ester group in< strong>Ethyl 2-fluoropyridine-3-carboxylate also provides a versatile handle for further functionalization. This functionality can be hydrolyzed to yield a free carboxylic acid group or converted into other derivatives such as amides or esters. Such transformations are essential for linking this intermediate to other pharmacophores or for modifying its physicochemical properties. This adaptability makes it an indispensable tool in medicinal chemistry libraries.
Another area where< strong>Ethyl 2-fluoropyridine-3-carboxylate has shown promise is in the development of antiviral agents. The fluoro-pyridine scaffold has been found to enhance the antiviral activity of several compounds by improving their ability to interact with viral targets. For example, researchers have utilized this intermediate to synthesize inhibitors of viral proteases and polymerases, which are crucial for viral replication. The< strong>CAS No. 113898-56-9-labeled compound has been instrumental in these efforts, providing a scaffold that can be modified to target specific viral strains.
The synthesis of< strong>Ethyl 2-fluoropyridine-3-carboxylate itself is another area of interest within the chemical community. While several synthetic routes have been reported, recent advances have focused on developing more efficient and sustainable methods. These methods often involve transition-metal-catalyzed reactions or biocatalytic approaches that minimize waste and improve yields. Such innovations are crucial for ensuring a steady supply of this valuable intermediate while adhering to green chemistry principles.
The growing demand for< strong>Ethyl 2-fluoropyridine-3-carboxylate has also spurred interest in process optimization and scale-up procedures. Industrial manufacturers are continuously refining their synthetic routes to meet the needs of pharmaceutical companies without compromising on quality or cost-effectiveness. This includes optimizing reaction conditions, improving purification techniques, and developing robust analytical methods to ensure product consistency.
In conclusion,< strong>Ethyl 2-fluoropyridine-3-carboxylate (CAS No.< strong>113898-56-9) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts.
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